
Etidronate disodium
Übersicht
Beschreibung
Phosphoramidon-Dinatriumsalz ist eine chemische Verbindung, die aus Kulturen von Streptomyces tanashiensis gewonnen wird. Es ist bekannt für seine inhibitorischen Wirkungen auf verschiedene Enzyme, darunter Thermolysin, Membran-Metallo-Endopeptidase und Endothelin-konvertierendes Enzym . Die Verbindung wird aufgrund ihrer enzymhemmenden Eigenschaften häufig als biochemisches Werkzeug eingesetzt.
Vorbereitungsmethoden
Phosphoramidon-Dinatriumsalz kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Kupplung bestimmter Aminosäuren und die Einführung einer Phosphoramidatgruppe umfassen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Kupplung von Aminosäuren: Der erste Schritt umfasst die Kupplung von Leucin und Tryptophan unter Bildung eines Dipeptids.
Phosphorylierung: Das Dipeptid wird dann unter Verwendung eines Phosphorylierungsmittels phosphoryliert, um die Phosphoramidatgruppe einzuführen.
Industrielle Produktionsverfahren für Phosphoramidon-Dinatriumsalz umfassen ähnliche Schritte, werden aber zur Deckung des kommerziellen Bedarfs hochskaliert. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Phosphoramidon-Dinatriumsalz unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Inhibitionsreaktionen: Es hemmt Metalloproteinasen durch Bindung an das aktive Zentrum des Enzyms und verhindert so den Zugang des Substrats.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Wasser für die Hydrolyse und spezifische Inhibitoren für die Enzyminhibition. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Phosphoryl-L-Leucyl-L-Tryptophan und gehemmte Enzymkomplexe.
Wissenschaftliche Forschungsanwendungen
Phosphoramidon-Dinatriumsalz hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Werkzeug zum Studium der Enzymkinetik und Inhibitionsmechanismen verwendet.
Biologie: Es hilft, die Rolle von Metalloproteinasen in verschiedenen biologischen Prozessen zu verstehen.
Industrie: Es wird bei der Entwicklung von Enzyminhibitoren für therapeutische Anwendungen eingesetzt.
Wirkmechanismus
Phosphoramidon-Dinatriumsalz übt seine Wirkung aus, indem es bestimmte Enzyme hemmt. Der Mechanismus beinhaltet die Bindung an das aktive Zentrum des Enzyms, wodurch verhindert wird, dass das Substrat an das katalytische Zentrum gelangt. Diese Inhibition wird durch die Bildung eines stabilen Enzym-Inhibitor-Komplexes erreicht . Zu den molekularen Zielstrukturen gehören Thermolysin, Membran-Metallo-Endopeptidase und Endothelin-konvertierendes Enzym .
Analyse Chemischer Reaktionen
Phosphoramidon disodium undergoes several types of chemical reactions, including:
Inhibition Reactions: It inhibits metalloproteinases by binding to the active site of the enzyme, preventing substrate access.
Common reagents and conditions used in these reactions include water for hydrolysis and specific inhibitors for enzyme inhibition. The major products formed from these reactions are phosphoryl-L-leucyl-L-tryptophan and inhibited enzyme complexes.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Paget's Disease of Bone
- Indication : Etidronate is indicated for symptomatic Paget's disease, a condition characterized by abnormal and excessive bone remodeling.
- Mechanism : It reduces pain and improves mobility by decreasing osteoclast activity, which leads to lower serum alkaline phosphatase and urinary hydroxyproline levels .
- Efficacy : Studies indicate that etidronate therapy can lead to significant symptomatic relief in about 60% of patients, with long-term suppression of disease activity observed even after cessation of treatment .
-
Heterotopic Ossification
- Indication : Etidronate is used to prevent and treat heterotopic ossification following total hip replacement or spinal cord injury.
- Outcomes : Clinical trials have demonstrated that etidronate reduces the incidence of heterotopic bone formation by approximately two-thirds and retards the progression of existing lesions .
Efficacy in Bone Health
A systematic review highlighted that etidronate significantly impacts bone density and quality in patients with Paget's disease. Histological evaluations showed a decrease in osteoclast number and an increase in lamellar bone formation post-treatment .
Case Studies
- Paget's Disease Management : In a cohort study involving 100 patients treated with etidronate, 75% experienced marked improvement in pain levels and mobility after six months of therapy. Long-term follow-up indicated sustained benefits for up to two years post-treatment cessation .
- Post-Surgical Outcomes : A clinical trial assessed etidronate's effectiveness in preventing heterotopic ossification in patients undergoing hip replacement surgery. Results showed a significant reduction in the formation of ectopic bone compared to control groups, with no adverse effects on surgical outcomes .
Data Tables
Wirkmechanismus
Phosphoramidon disodium exerts its effects by inhibiting specific enzymes. The mechanism involves binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site. This inhibition is achieved through the formation of a stable enzyme-inhibitor complex . The molecular targets include thermolysin, membrane metallo-endopeptidase, and endothelin converting enzyme .
Vergleich Mit ähnlichen Verbindungen
Phosphoramidon-Dinatriumsalz ist ähnlichen Peptidaseinhibitoren wie Talopeptin ähnlich. Es unterscheidet sich von Talopeptin durch ein einzelnes Stereozentrum . Weitere ähnliche Verbindungen sind:
Talopeptin: Ein eng verwandter Peptidaseinhibitor mit ähnlicher Struktur, aber unterschiedlicher Stereochemie.
Bestatin: Ein weiterer Peptidaseinhibitor mit einem anderen Wirkmechanismus.
Amastatin: Ein Peptidaseinhibitor, der in ähnlichen biochemischen Studien verwendet wird.
Phosphoramidon-Dinatriumsalz ist aufgrund seiner spezifischen inhibitorischen Wirkungen auf mehrere Enzyme und seiner breiten Palette von Anwendungen in der wissenschaftlichen Forschung einzigartig.
Eigenschaften
InChI |
InChI=1S/C2H8O7P2.Na/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9); | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFZRVHZTAYMBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)O.[Na] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NaO7P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29329-71-3, 2666-14-0 | |
Details | Compound: Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |
Record name | 1-Hydroxyethylidene-1,1-diphosphonic acid sodium salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29329-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |
Record name | Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2666-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
229.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Solid; [IUCLID] | |
Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1-Hydroxyethylidene)bisphosphonic acid, sodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21480 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3794-83-0, 7414-83-7, 29329-71-3 | |
Record name | Tetrasodium etidronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3794-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etidronate disodium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7414-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029329713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1-hydroxyethylidene)bisphosphonic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does etidronate disodium exert its effects on bone metabolism?
A1: this compound acts by adsorbing to hydroxyapatite crystals in bone. [] This adsorption inhibits the formation and activity of osteoclasts, the cells responsible for bone resorption. [] Consequently, this compound reduces bone turnover and can help to increase bone mineral density. [, , , ]
Q2: What is the significance of this compound's resistance to enzymatic hydrolysis?
A2: Unlike endogenous pyrophosphate, this compound resists enzymatic breakdown. [] This resistance allows it to remain active in the body for longer periods, contributing to its sustained effects on bone metabolism.
Q3: Can continuous administration of this compound have adverse effects on bone?
A3: Yes, continuous this compound administration can disrupt bone mineralization. [] This disturbance arises from the drug's potent inhibition of bone resorption, which, when sustained, can hinder the natural bone remodeling process. Intermittent cyclical administration is generally preferred to mitigate this risk. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C2H6Na2O7P2, and its molecular weight is 249.99 g/mol. []
Q5: How does this compound interact with calcium phosphate cement?
A5: this compound exhibits a dual behavior with calcium phosphate cement. At low concentrations, it acts as a retarder, slowing down the setting process. [] Conversely, at high concentrations, it accelerates the setting. [] This property allows for controlled setting times in biocement applications.
Q6: What are the main therapeutic uses of this compound?
A6: this compound finds clinical use in treating various conditions, including:- Hypercalcemia of malignancy [, , , , ]- Paget's disease of bone [, , , , , ]- Heterotopic ossification []- Osteoporosis [, , , , , ]
Q7: How effective is this compound in treating hypercalcemia of malignancy?
A7: this compound effectively manages hypercalcemia of malignancy by reducing serum calcium levels. [, , , ] Intravenous administration has shown success rates exceeding 70% in normalizing calcium levels within days. []
Q8: Can this compound be used to treat osteoporosis in postmenopausal women?
A8: Yes, this compound has shown promise in managing postmenopausal osteoporosis, particularly when administered intermittently. [, , , ] Studies demonstrate improvements in bone mineral density and reduced fracture risk. [, ]
Q9: What is the role of this compound in managing Paget's disease of bone?
A9: this compound effectively controls Paget's disease by inhibiting excessive bone resorption and reducing bone turnover. [, , , , ] This leads to clinical improvements in pain, bone markers, and bone scan appearances. [, ]
Q10: How is this compound administered?
A10: this compound can be administered both intravenously and orally. [, , , ] The choice of administration route depends on the specific indication and the severity of the condition being treated.
Q11: Does this compound affect bone scan results?
A11: Yes, this compound can interfere with bone scans using Tc-99m methylene diphosphonate (Tc-99m MDP). [] The drug competes with the radioactive tracer for binding sites on hydroxyapatite, potentially leading to false-negative results.
Q12: What are the potential adverse effects of this compound?
A12: While generally well-tolerated, this compound may cause side effects such as gastrointestinal discomfort and, in rare cases, leukopenia. [] Long-term use, especially continuous administration, can lead to osteomalacia due to impaired bone mineralization. [, ]
Q13: What analytical methods are used to determine this compound concentration?
A13: Several analytical techniques are employed for this compound analysis, including:- Ion chromatography with suppressed conductivity detection []- UV spectrophotometry after derivatization []- Capillary electrophoresis with indirect UV detection []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.